molecular formula C12H14O2 B8251156 ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate

ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate

Cat. No.: B8251156
M. Wt: 190.24 g/mol
InChI Key: SRGUIJLJERBBCM-MNOVXSKESA-N
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Description

ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate is an organic compound with the molecular formula C12H14O2 It is a cyclopropane derivative, characterized by a cyclopropane ring substituted with a phenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with styrene in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction proceeds under mild conditions, often at room temperature, to yield the desired cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of 2-phenylcyclopropanecarboxylic acid or 2-phenylcyclopropanone.

    Reduction: Formation of ethyl 2-phenylcyclopropanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, participating in various chemical transformations. The phenyl group can engage in π-π interactions with aromatic residues in biological targets, while the ester group can undergo hydrolysis to release active carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-ethyl 2-phenylcyclopropanecarboxylate: A stereoisomer with similar chemical properties but different spatial arrangement.

    Ethyl 2-phenylcyclopropanecarboxylate: Lacks stereochemistry, offering different reactivity and applications.

    Methyl 2-phenylcyclopropanecarboxylate: A methyl ester analog with slightly different physical and chemical properties.

Uniqueness

ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereoisomer may exhibit distinct biological activities and selectivity in chemical reactions compared to its counterparts.

Properties

IUPAC Name

ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGUIJLJERBBCM-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of CH2Cl2 (12.5 mL), styrene (12 5 mL) and ethyl diazoacetate (0.25 g, 2.19 mmol) was added slowly dropwise at ambient temperature to a stirred slurry of Rh-PFIEP[SO3H] (1.0 g, 0.387 mmol, prepared as described above), styrene (2.5 mL) and CH2Cl2 (2.5 mL). Gas evolution ceased about 1 hour after the addition of the ethyl diazoacetate solution was complete. The resulting slurry was stirred for 24 hours and then allowed to settle. The solution was removed, the resulting resin was washed with 3.0 mL of CH2Cl2. The solution and the wash were combined and analyzed for cyclopropane products. Yield (based on ethyl diazoacetate): 73.9%.
Quantity
0 (± 1) mol
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5 mL
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0.25 g
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[Compound]
Name
Rh-PFIEP[SO3H]
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1 g
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reactant
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2.5 mL
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reactant
Reaction Step Two
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2.5 mL
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solvent
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12.5 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In Example 4, a flask was charged with 1.0 g of the catalyst described in Example 1, CH2Cl2 (2.5 mL), and styrene (2.5 mL). A solution of ethyl diazoacetate (0.23 g), CH2Cl2 (12.5 mL), and styrene (12.5 mL) was added slowly dropwise and the resulting mixture was stirred for 24 hours. The reaction product was analyzed by gas chromatography and the catalyst recovered by filtration. This process was repeated for a total of ten cycles during which yields of ethyl 2-phenylcyclopropane-carboxylate remained essentially constant at about 91%. The recovered catalyst was dried in vacuo. Duplicate elemental analyses gave copper contents of the recovered catalyst of 1.83 and 1.88%.
Quantity
2.5 mL
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reactant
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0.23 g
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12.5 mL
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12.5 mL
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catalyst
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1 g
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catalyst
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2.5 mL
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Synthesis routes and methods III

Procedure details

The reaction described in Example 3 was substantially repeated except that the Cu,K-PFIEP[SO3H] catalyst was replaced by the Cu,K-PFIEP[SO3H]/PFIEP[CO2H] (0.58 g) catalyst described above. The reaction mixture was allowed to stir for 0.5 hour after the addition of the solution of ethyl diazoacetate, CH2Cl2 and styrene. Analysis by gas chromatography showed that the combined yield of cis- and trans-ethyl-2-phenylcyclopropanecarboxylates was 95%.
[Compound]
Name
Cu,K-PFIEP[SO3H] PFIEP[CO2H]
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0.58 g
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[Compound]
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cis- and trans-ethyl-2-phenylcyclopropanecarboxylates
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[Compound]
Name
Cu,K-PFIEP[SO3H]
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Synthesis routes and methods IV

Procedure details

To a mixture of styrene (2.15g, 20.7 mmol) and Rh2 (4S-BNOX)4 (0.0113 g, 0.0131 mmol) in 5.0 mL of anhydrous dichloromethane was added, by syringe at room temperature, ethyl diazoacetate (0298 g, 2.62 mmol) in 3.0 mL of dichloromethane under nitrogen and at an addition rate of 0.8 mL/h (syringe pump). After addition was complete, the dichloromethane solution was passed through a plug of neutral alumina to separate the catalyst, and solvent and excess styrene were removed under reduced pressure Gas chromatographic separation of the trans-isomer produced a material whose specific rotation was -6.4° which corresponded to an enantiomeric excess of the ethyl (1R,2R)-2-phenylcyclopropanecarboxylate. Conversion of the ethyl esters to the 1-menthyl esters by base hydrolysis, acid chloride formation, and esterification with (-)-menthol provided a gas chromatographically separable mixture that showed 25% enantiomeric excess for the (1R,2R)-enantiomer of the trans-2-phenylcyclopropanecarboxylate.
Quantity
3 mL
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Reaction Step One
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2.15 g
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5 mL
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2.62 mmol
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[Compound]
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ethyl esters
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[Compound]
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1-menthyl esters
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acid chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate
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Reactant of Route 6
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